2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a nitrile group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final step involves coupling the bromopyridine with the pyrrolidine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may bind to active sites, while the pyrrolidine ring can enhance binding affinity and specificity. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Bromopyridine derivatives: Compounds with bromopyridine moieties but different functional groups.
Nitrile-containing compounds: Molecules with nitrile groups but different core structures.
Uniqueness
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-13-9-18-4-2-14(13)21-12-3-6-20(10-12)15-7-11(8-17)1-5-19-15/h1-2,4-5,7,9,12H,3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPTSOKWRAWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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